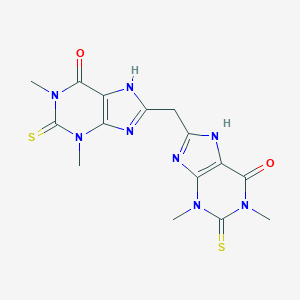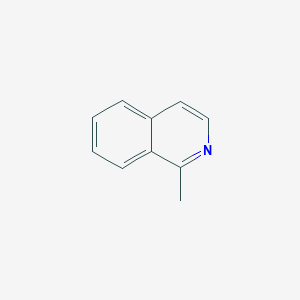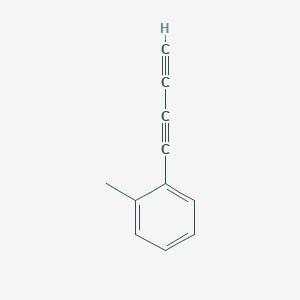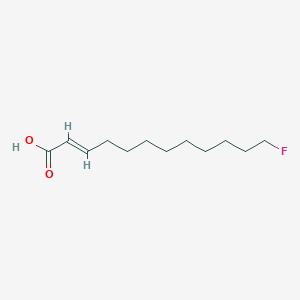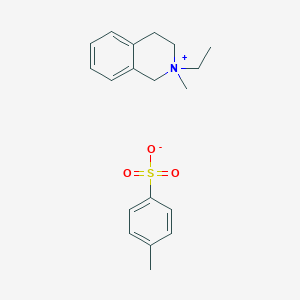
Trethinium tosilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trethinium tosilate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a small molecule inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
Mécanisme D'action
Trethinium tosilate works by inhibiting specific signaling pathways in cells. It targets the protein kinase C theta (PKCθ) pathway, which is involved in the regulation of immune cell activity, inflammation, and cancer cell growth. By inhibiting this pathway, Trethinium tosilate can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells.
Effets Biochimiques Et Physiologiques
Trethinium tosilate has several biochemical and physiological effects. It can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. It has also been shown to have a positive effect on glucose metabolism, which may be beneficial for individuals with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Trethinium tosilate in lab experiments is that it has shown promising results in various scientific research applications. It is also a small molecule inhibitor, which makes it easier to administer and study in lab experiments. However, one limitation of using Trethinium tosilate in lab experiments is that it may have off-target effects, which could affect the results of the experiment.
Orientations Futures
There are several future directions for the study of Trethinium tosilate. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and autoimmune disorders. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of Trethinium tosilate for different diseases and conditions.
Conclusion:
In conclusion, Trethinium tosilate is a promising chemical compound that has shown potential in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Its mechanism of action involves the inhibition of specific signaling pathways in cells, which can reduce the activity of immune cells, reduce inflammation, and inhibit the growth of cancer cells. While there are advantages and limitations to using Trethinium tosilate in lab experiments, there are several future directions for its study that could lead to new therapeutic applications.
Méthodes De Synthèse
Trethinium tosilate is synthesized through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of 4-chlorobenzyl alcohol with 2,4-dichlorophenyl isocyanate to form the intermediate compound. This intermediate compound is then reacted with triethylamine to produce Trethinium tosylate.
Applications De Recherche Scientifique
Trethinium tosilate has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, Trethinium tosilate has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. Inflammation research has shown that Trethinium tosilate can reduce inflammation by inhibiting the production of inflammatory cytokines. In autoimmune disorder research, Trethinium tosilate has been shown to reduce the activity of immune cells that attack healthy tissues.
Propriétés
Numéro CAS |
1748-43-2 |
|---|---|
Nom du produit |
Trethinium tosilate |
Formule moléculaire |
C19H25NO3S |
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
2-ethyl-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18N.C7H8O3S/c1-3-13(2)9-8-11-6-4-5-7-12(11)10-13;1-6-2-4-7(5-3-6)11(8,9)10/h4-7H,3,8-10H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
Clé InChI |
HIONZHUOISVAJK-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
SMILES canonique |
CC[N+]1(CCC2=CC=CC=C2C1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Autres numéros CAS |
1748-43-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



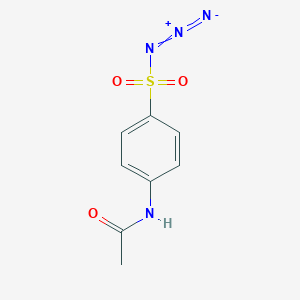
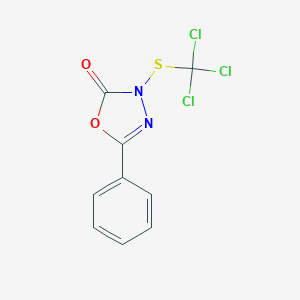
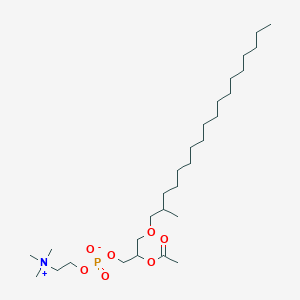
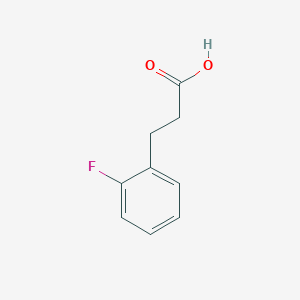
![[17-(1-acetyloxyethyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B155347.png)
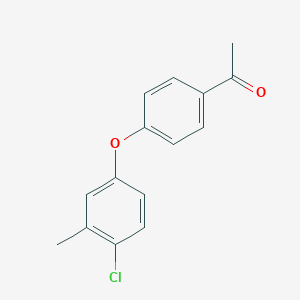
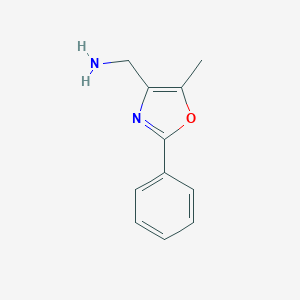
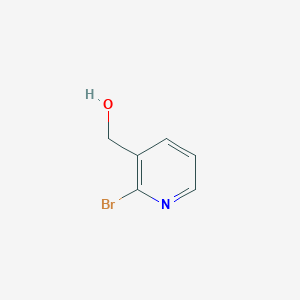
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
